ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromophenyl group, a methoxy group, and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Esterification: The carboxylic acid group on the indole ring is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
Reduction: Formation of ethyl 1-phenyl-5-methoxy-2-methyl-1H-indole-3-carboxylate.
Substitution: Formation of ethyl 1-(4-aminophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-5-methoxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 1-(4-fluorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate: Contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
Uniqueness
Ethyl 1-(4-bromophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological activities.
Properties
Molecular Formula |
C19H18BrNO3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C19H18BrNO3/c1-4-24-19(22)18-12(2)21(14-7-5-13(20)6-8-14)17-10-9-15(23-3)11-16(17)18/h5-11H,4H2,1-3H3 |
InChI Key |
UDBXMVSUTISSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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